molecular formula C6H9ClF2N2O2 B12847024 2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone CAS No. 453557-83-0

2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone

Cat. No.: B12847024
CAS No.: 453557-83-0
M. Wt: 214.60 g/mol
InChI Key: UTHHCHWORBAFNA-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is a chemical compound with the molecular formula C7H10ClF2NO2 and a molecular weight of 213.61 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with 4-hydroxy-1-piperazine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The synthesis process involves standard organic chemistry techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium 2-chloro-2,2-difluoroacetate, which is used for difluoromethylation reactions . The reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions.

Major Products Formed

The major products formed from reactions involving this compound include aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives .

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its difluoromethyl group is particularly valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties .

Biological Activity

2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is a synthetic organic compound notable for its unique structure, which includes a chloro group, two fluorine atoms, and a hydroxy-substituted piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C₆H₉ClF₂N₂O₂
  • Molecular Weight : 214.60 g/mol
  • CAS Number : 453557-83-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with 4-hydroxy-1-piperazine. The process employs standard organic chemistry techniques such as refluxing and recrystallization to obtain the desired product in pure form .

Pharmacological Profile

The biological activity of this compound has primarily been explored in the context of its potential as a therapeutic agent. Key areas of investigation include:

The biological mechanisms through which this compound exerts its effects are yet to be fully elucidated. However, similar compounds often act by:

  • Modulating enzyme activity
  • Interacting with specific receptors
  • Inducing apoptosis in cancer cells

Anticancer Studies

A study investigating the anticancer properties of piperazine derivatives revealed that certain compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines. For example:

CompoundCell LineIC₅₀ (μM)
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)5.0

These findings suggest that derivatives similar to this compound could potentially exhibit comparable activities .

Enzyme Inhibition Studies

Inhibitory studies on DPP-IV have shown that fluorinated compounds can significantly enhance binding affinity and inhibition potency. For instance:

CompoundDPP-IV Inhibition (%)IC₅₀ (μM)
Compound C85%3.5
Compound D90%2.8

Such data highlight the potential of incorporating fluorinated moieties into drug design for increased efficacy against metabolic disorders .

Properties

CAS No.

453557-83-0

Molecular Formula

C6H9ClF2N2O2

Molecular Weight

214.60 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-(4-hydroxypiperazin-1-yl)ethanone

InChI

InChI=1S/C6H9ClF2N2O2/c7-6(8,9)5(12)10-1-3-11(13)4-2-10/h13H,1-4H2

InChI Key

UTHHCHWORBAFNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C(F)(F)Cl)O

Origin of Product

United States

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